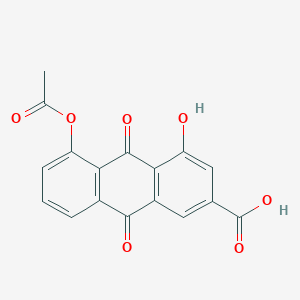

5-Acetyl Rhein

Vue d'ensemble

Description

5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound. Rhein is primarily extracted from traditional medicinal plants such as Rheum palmatum, Aloe barbadensis, Cassia angustifolia, and Polygonum multiflorum . This compound is known for its various pharmacological activities, including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Acetyl Rhein can be synthesized through the acetylation of Rhein. The process involves the reaction of Rhein with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetyl Rhein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to its parent compound, Rhein.

Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Rhein and other reduced forms.

Substitution: Various substituted anthraquinone derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

5-Acetyl Rhein has a broad range of applications across different scientific disciplines:

Medicinal Applications

- Anti-inflammatory Properties : Research indicates that this compound suppresses pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor invasion. It has shown effectiveness against various cancer types, including liver, breast, and lung cancers .

- Hepatoprotective Effects : this compound helps in reversing hepatic fibrosis and non-alcoholic fatty liver disease through its anti-inflammatory and antioxidant actions .

- Neuroprotective Potential : Emerging studies suggest that it may possess neuroprotective properties, contributing to the treatment of neurodegenerative diseases.

Biological Research

- Cell Cycle Regulation : Investigations into the effects of this compound on cellular processes reveal its ability to regulate apoptosis and influence cell cycle progression .

- Histone Deacetylase Inhibition : The compound acts as a direct inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression related to fibrosis and cancer .

Industrial Applications

- Pharmaceutical Development : Due to its biological activities, this compound serves as a lead compound in drug development for new anticancer and anti-inflammatory medications .

- Analytical Chemistry : It is utilized as a reference standard for the identification and quantification of anthraquinone derivatives in various analytical methods.

Comparative Analysis with Other Compounds

The following table compares this compound with other notable anthraquinone derivatives regarding their biological activities:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Acetylated anthraquinone | Antioxidant, anticancer, anti-inflammatory | Enhanced solubility and bioavailability |

| Rhein | Anthraquinone backbone | Antioxidant, anticancer | Found in multiple medicinal plants |

| Diacerein | Acetylated derivative | Anti-inflammatory | Primarily used for osteoarthritis |

| Emodin | Hydroxylated anthraquinone | Antimicrobial, anticancer | Exhibits laxative properties |

| Aloe-emodin | Hydroxylated derivative | Antioxidant, laxative | Derived from aloe vera |

Case Study 1: Anticancer Effects

A study published in Nature demonstrated that Rhein (and by extension, its derivative this compound) effectively inhibited cancer cell proliferation through multiple signaling pathways. The research highlighted significant reductions in cell viability across various cancer cell lines when treated with this compound .

Case Study 2: Hepatoprotective Mechanisms

In another study focusing on liver health, it was found that this compound significantly reduced liver fibrosis markers in animal models. This study provided evidence for its potential use in treating conditions like non-alcoholic fatty liver disease by modulating inflammatory responses .

Mécanisme D'action

The mechanism of action of 5-Acetyl Rhein involves multiple molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as interleukin-1beta and interleukin-6.

Antioxidant: It reduces levels of reactive oxygen species at lower concentrations but induces their generation at higher concentrations.

Hepatoprotective and Nephroprotective: It protects against fibrosis and improves epithelial tight junction function in liver and kidney models.

Comparaison Avec Des Composés Similaires

5-Acetyl Rhein is compared with other anthraquinone derivatives such as:

Rhein: The parent compound with similar pharmacological activities but without the acetyl group.

Emodin: Another anthraquinone derivative with potent anti-inflammatory and anticancer properties.

Aloe-emodin: Known for its laxative effects and potential anticancer activity.

Uniqueness of this compound: this compound stands out due to its enhanced pharmacological properties, particularly its improved anti-inflammatory and antitumor activities compared to its parent compound, Rhein .

Activité Biologique

5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Overview of this compound

This compound is primarily derived from traditional medicinal plants such as Rheum palmatum, Aloe barbadensis, Cassia angustifolia, and Polygonum multiflorum . It exhibits a range of pharmacological properties including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .

Biochemical Pathways:

The biological effects of this compound are mediated through several key pathways:

- MAPK and PI3K-AKT Signaling Pathways: this compound inhibits these pathways, which are crucial for cell growth and survival .

- Apoptosis Induction: It promotes apoptosis in cancer cells through endoplasmic reticulum (ER) stress and mitochondrial pathways .

- Anti-inflammatory Mechanisms: The compound suppresses pro-inflammatory cytokines such as interleukin-1beta and interleukin-6, contributing to its anti-inflammatory properties .

Pharmacokinetics:

The absorption characteristics indicate that this compound has a higher bioavailability through intravascular routes compared to oral administration. Its pharmacokinetic profile includes a half-life of approximately 4-10 hours and significant protein binding (99%) .

Antitumor Activity

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- In human hepatocellular carcinoma BEL-7402 cells, it increased apoptosis rates at concentrations ranging from 50 to 200 µM over 46 hours .

- The compound also affects cell cycle regulation by decreasing the expression of oncogenes like c-Myc and promoting caspase-3 activity .

Anti-inflammatory Effects

Studies have shown that this compound effectively reduces inflammation by inhibiting the production of inflammatory mediators. This includes:

- Suppression of leukotrienes and histamine release from mast cells .

- Inhibition of the NF-kappaB pathway, which plays a pivotal role in inflammation .

Antioxidant Properties

As an antioxidant, this compound mitigates oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage.

Case Studies

Case Study 1: Diabetic Nephropathy

In animal models of diabetic nephropathy, treatment with this compound demonstrated significant improvements in renal function markers and histological changes indicative of reduced fibrosis and inflammation . These findings suggest its potential as a therapeutic agent for diabetic complications.

Case Study 2: Hepatocellular Carcinoma

A study involving SMMC-7721 liver cancer cells showed that this compound increased the sensitivity of these cells to doxorubicin (DOX), enhancing apoptosis through inhibition of anti-apoptotic signals . This highlights its potential role as an adjunct therapy in cancer treatment.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Rhein | Anti-inflammatory, antitumor | Parent compound with similar activities but less potent due to lack of acetyl group. |

| Emodin | Anticancer, anti-inflammatory | Known for strong anti-cancer properties; structurally similar but with different effects. |

| Aloe-emodin | Laxative effects, potential anticancer | Focused on gastrointestinal applications rather than systemic effects. |

Propriétés

IUPAC Name |

5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGHQNHYFJYUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433463 | |

| Record name | 5-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875535-35-6 | |

| Record name | 5-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.